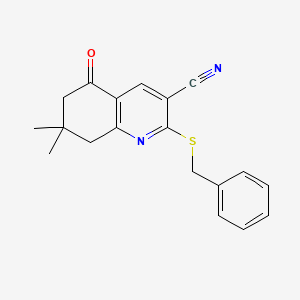

2-(benzylthio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds structurally related to 2-(benzylthio)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, often involves multi-step synthetic routes that may include condensation, cyclization, and functional group transformations. For instance, Faidallah et al. (2012) describe the synthesis of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles, a closely related class of compounds, through a process that involves the introduction of various pharmacophoric functionalities (Faidallah, Khan, & Asiri, 2012).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents to alter the compound's properties. Spectroscopic methods such as FT-IR, NMR, and UV–Visible spectroscopy are commonly used for structural characterization. For example, Fatma, Bishnoi, and Verma (2015) utilized these techniques to analyze the structure of a novel quinoline derivative, providing insights into its molecular geometry and electronic properties (Fatma, Bishnoi, & Verma, 2015).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their versatile reactivity. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, among others. The chemical properties of these compounds are significantly influenced by the nature and position of substituents on the quinoline nucleus, affecting their reactivity and interaction with other molecules.

Physical Properties Analysis

The physical properties of quinoline derivatives such as solubility, melting point, and boiling point are crucial for their practical applications. These properties are determined by the compound's molecular structure, particularly the nature of its substituents. The presence of specific functional groups can also impact the compound's fluorescence and absorption characteristics, making some quinoline derivatives valuable for applications in materials science and as fluorescent probes.

Chemical Properties Analysis

The chemical behavior of quinoline derivatives is influenced by the electron-donating or withdrawing effects of the substituents attached to the quinoline core. These effects can alter the compound's acidity, basicity, and reactivity towards various reagents. Detailed studies, such as those conducted by Wazzan, Al-Qurashi, and Faidallah (2016), provide insights into the electronic interactions and stability of quinoline derivatives through methods like Density Functional Theory (DFT) and Time-Dependent DFT analyses (Wazzan, Al-Qurashi, & Faidallah, 2016).

Wissenschaftliche Forschungsanwendungen

Anticancer and Antiviral Potential

A study has synthesized a series of compounds including 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles. These compounds, including derivatives similar to the specified chemical, have shown significant in vitro anticancer activity against human tumor cell lines and antivirus activity against hepatitis-C virus (Faidallah et al., 2012).

Spectroscopic Characterization and Potential Applications

Another research conducted a detailed spectroscopic characterization of similar compounds. The study explored their potential in various biological and chemical applications due to their interesting spectroscopic and physicochemical properties (Wazzan et al., 2016).

Photocatalysts for Environmental Purification

Compounds related to the specified chemical have been investigated for their use as photocatalysts in purifying environmental waters, highlighting their potential in green chemistry applications (Abdel-Razik et al., 2018).

Quantum Chemical Studies for Molecular Geometry

Studies involving quantum chemical analysis have been conducted on similar compounds, focusing on their molecular geometry, electronic interactions, and properties like NLO (Non-Linear Optical) behaviors. This highlights their potential in materials science and molecular electronics (Fatma et al., 2015).

Corrosion Inhibition

Research has shown that quinoline derivatives, similar to the specified compound, have significant potential as corrosion inhibitors, especially for mild steel in acidic mediums. This highlights their application in material protection and engineering (Singh et al., 2016).

Photovoltaic Properties

The photovoltaic properties of quinoline derivatives have been studied, with a focus on their applications in organic-inorganic photodiode fabrication. This indicates their potential use in solar energy and photovoltaic technology (Zeyada et al., 2016).

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-19(2)9-16-15(17(22)10-19)8-14(11-20)18(21-16)23-12-13-6-4-3-5-7-13/h3-8H,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUNNKNYJUBPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(C(=N2)SCC3=CC=CC=C3)C#N)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5543427.png)

![N-isopropyl-3,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5543430.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5543438.png)

![4-[(4-methylbenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543447.png)

![5-bromo-4-{[3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B5543454.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-cyclopentylacetamide](/img/structure/B5543464.png)

![N-(2-cycloheptylethyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5543471.png)

![ethyl 4,5-dimethyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5543479.png)

![2-(2,4-dimethylphenoxy)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5543480.png)

![4-(4'-chloro-4-biphenylyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5543485.png)

![N,4-dimethyl-3-(2-oxo-1-imidazolidinyl)-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5543521.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5543527.png)